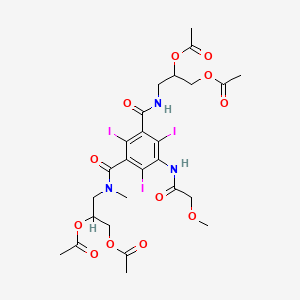

Tetra-O-Acetyl-Iopromid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

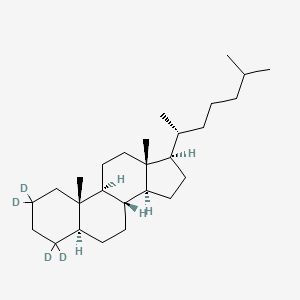

Tetra-O-acetyl Iopromide is a chemical compound with the molecular formula C26H29D3I3N3O12 . It contains a total of 76 bonds, including 44 non-H bonds, 13 multiple bonds, 19 rotatable bonds, 7 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 esters (aliphatic), 1 secondary amide (aliphatic), 1 secondary amide (aromatic), and 1 ether (aliphatic) .

Molecular Structure Analysis

Tetra-O-acetyl Iopromide-d3 contains a total of 76 bonds; 44 non-H bond(s), 13 multiple bond(s), 19 rotatable bond(s), 7 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 4 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 secondary amide(s) (aromatic), and 1 ether(s) (aliphatic) .Wissenschaftliche Forschungsanwendungen

Bioorthogonale Chemie in der Krebstherapie

Tetra-O-Acetyl-Iopromid: wurde bei der Entwicklung von Strategien der bioorthogonalen Chemie für die Krebstherapie eingesetzt. Diese Verbindung kann zur Modifizierung von Oberflächen-Glykanen von Krebszellen verwendet werden, was die selektive Aktivierung von Prodrugs am Tumorort ermöglicht. Diese Methode zielt darauf ab, die Effizienz der Chemotherapie zu maximieren und gleichzeitig die Nebenwirkungen zu minimieren .

Metabolic Glycoengineering

Im Bereich des metabolic glycoengineering wird This compound eingesetzt, um Azidgruppen auf die Oberfläche von Krebszellen einzuführen. Diese Modifizierung ermöglicht anschließende bioorthogonale Reaktionen, wie die Staudinger-Reaktion, um Krebszellen selektiv für die Verabreichung von Therapeutika zu targeten .

Selektive Prodrug-Aktivierung

Die Verbindung ist Teil einer neuartigen Strategie zur selektiven Aktivierung von Prodrugs. Sie erleichtert die kontrollierte Freisetzung von zytotoxischen Arzneimitteln aus Prodrugs, was für die gezielte Krebstherapie entscheidend ist. Die Selektivität wird durch die unterschiedliche Expression von Azidgruppen auf Krebszellen gegenüber normalen Zellen erreicht .

Synthese von Glykosylierten Verbindungen

This compound: wird bei der Synthese von Glykosylierten Verbindungen verwendet, die in verschiedenen biologischen Prozessen und pharmazeutischen Anwendungen von Bedeutung sind. Seine Rolle bei der Herstellung von Acylierten Zuckern ist entscheidend für die Entwicklung neuer Medikamente und diagnostischer Mittel .

Theoretische Studien in der organischen Chemie

Diese Verbindung ist auch in theoretischen Studien von Bedeutung, insbesondere beim Verständnis der Mechanismen von Deacylierungsreaktionen. Rechnerische Studien mit This compound tragen dazu bei, den anomeren Effekt und andere grundlegende Konzepte in der organischen Chemie zu erläutern .

Entwicklung neuer Flavonoide

Im Bereich der pharmazeutischen Chemie ist This compound bei der Synthese neuer Flavonoide mit potenzieller inhibitorischer Wirkung auf das Tumorzellwachstum von Bedeutung. Diese synthetisierten Flavonoide zeigen vielversprechende Ergebnisse bei der Entwicklung von Krebsbehandlungen .

Wirkmechanismus

Target of Action

Tetra-O-acetyl Iopromide is a derivative of Iopromide, which is a low osmolar, non-ionic X-ray contrast agent . The primary target of Iopromide is the blood vessels in the flow path of the contrast agent . It functions by opacifying these blood vessels, allowing for radiographic visualization of internal structures .

Mode of Action

The mode of action of Tetra-O-acetyl Iopromide is likely similar to that of Iopromide. As a contrast agent, it interacts with its targets (blood vessels) by opacifying them . This opacification results in the enhancement of the contrast in radiographic images, allowing for better visualization of the internal structures until significant hemodilution occurs .

Biochemical Pathways

It’s known that the deacetylation of acetylated methyl glycoside, such as tetra-o-acetyl iopromide, can be carried out by certain enzymes like cellulose acetate esterase . This process involves the rapid deacetylation at specific positions of the glycoside to generate various products .

Pharmacokinetics

Iopromide is known to be used for intravascular administration, indicating that it’s well-absorbed and distributed in the body . The impact of these properties on the bioavailability of Tetra-O-acetyl Iopromide would need further investigation.

Result of Action

The primary result of Tetra-O-acetyl Iopromide’s action is the enhancement of radiographic images. By opacifying blood vessels, it allows for better visualization of internal structures during various types of imaging tests . This can aid in the diagnosis and monitoring of various medical conditions.

Biochemische Analyse

Biochemical Properties

It is known that it is used in proteomics research , suggesting that it may interact with proteins and other biomolecules

Cellular Effects

Iodinated X-ray contrast media, a group that includes compounds similar to Tetra-O-acetyl Iopromide, have been found to have effects on various types of cells and cellular processes . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

Iodinated X-ray contrast media, a group that includes compounds similar to Tetra-O-acetyl Iopromide, have been found to undergo transformation over time in complex physical, chemical, and biological processes . This suggests that Tetra-O-acetyl Iopromide may also exhibit changes in its effects over time, including changes in stability, degradation, and long-term effects on cellular function.

Eigenschaften

IUPAC Name |

[2-acetyloxy-3-[[3-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzoyl]amino]propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32I3N3O12/c1-12(33)41-9-16(43-14(3)35)7-30-25(38)19-21(27)20(23(29)24(22(19)28)31-18(37)11-40-6)26(39)32(5)8-17(44-15(4)36)10-42-13(2)34/h16-17H,7-11H2,1-6H3,(H,30,38)(H,31,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZHCBDXXCGMJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32I3N3O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728854 |

Source

|

| Record name | 3-{[3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-(2-methoxyacetamido)benzoyl](methyl)amino}propane-1,2-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246820-70-1 |

Source

|

| Record name | 3-{[3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-(2-methoxyacetamido)benzoyl](methyl)amino}propane-1,2-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester](/img/structure/B586917.png)

![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)

![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)